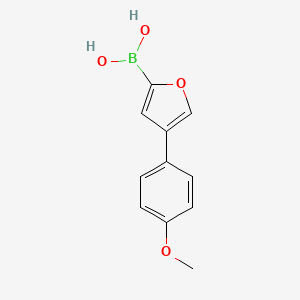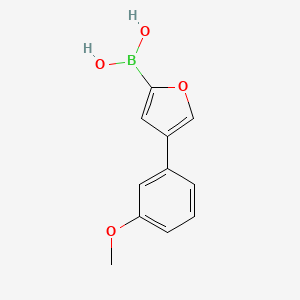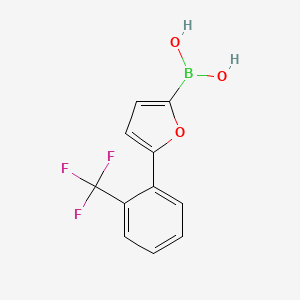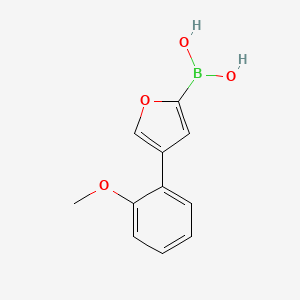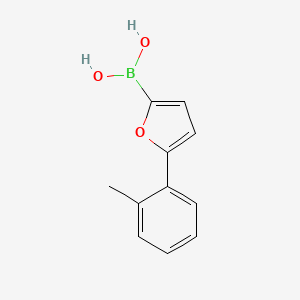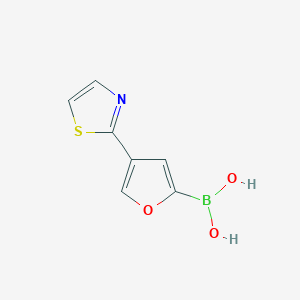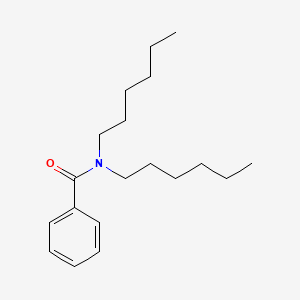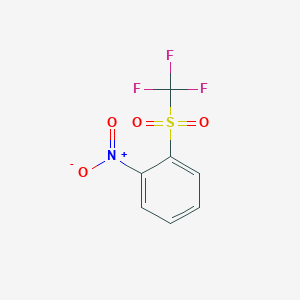
2-(Furan-2-yl)pyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)pyridine-4-boronic acid (2FPBA) is an organic compound that is used in a variety of synthetic applications. It is a member of the class of compounds known as boronic acids, which have been used in a variety of chemical and biochemical applications. This article will discuss the synthesis of 2FPBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as amines, alcohols, and amides. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of peptides and proteins, and in the study of enzyme inhibition and drug design.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group of this compound interacts with the active site of enzymes, thus inhibiting their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Furan-2-yl)pyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yields are generally high. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents. Furthermore, its boronic acid group can interact with other molecules, leading to unwanted side reactions.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-(Furan-2-yl)pyridine-4-boronic acid. For example, it could be used in the development of new drugs and therapies, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. In addition, this compound could be used in the development of new materials, such as polymers and other materials. Furthermore, this compound could be used in the study of enzyme inhibition and drug design, as well as in the synthesis of peptides and proteins. Finally, this compound could be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress.
Synthesemethoden
2-(Furan-2-yl)pyridine-4-boronic acid can be synthesized using a variety of methods, including a one-pot synthesis from pyridine-4-boronic acid and furan-2-carbaldehyde. This method involves the reaction of the two reagents in the presence of a base, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The reaction produces this compound in high yields. Other methods of synthesis include the reaction of furan-2-carbaldehyde with pyridine-4-boronic acid in the presence of a palladium catalyst, and the reaction of furan-2-carbaldehyde with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.
Eigenschaften
IUPAC Name |
[2-(furan-2-yl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMUGGTFXGLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

